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Robustness testing evaluates a method's reliability when small, deliberate changes are made to

chromatographic conditions. The following table summarizes key parameters and their acceptable variations

from validated methods for Ertugliflozin, both alone and in combination with Metformin.

Table 1: Robustness Testing Parameters and Variations from Validated Methods

Parameter Studied
Variation
Tested

Impact on
Ertugliflozin (alone)
[1]

Impact on Ertugliflozin &
Metformin Combination [2]

Organic Ratio (±
2%)

e.g., ACN: 68:32

& 72:28

%RSD of peak area

and retention time < 2%

Retention times stable; peak

parameters within acceptance
criteria.

Flow Rate (± 0.1
mL/min)

e.g., 0.9 mL/min
& 1.1 mL/min

%RSD of peak area
and retention time < 2%

Retention times stable; peak
parameters within acceptance

criteria.

Detection
Wavelength (± 2
nm)

e.g., 221 nm &

225 nm

%RSD of peak area

and retention time < 2%

Not explicitly mentioned, but

typically checked for specificity.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s002102?utm_src=pdf-body
https://www.smolecule.com/products/s002102?utm_src=pdf-interest
https://www.smolecule.com/products/s002102?utm_src=pdf-body
https://ajpaonline.com/AbstractView.aspx?PID=2025-15-4-4
https://ajpaonline.com/AbstractView.aspx?PID=2025-15-4-4
https://fjps.springeropen.com/articles/10.1186/s43094-020-00079-1
https://fjps.springeropen.com/articles/10.1186/s43094-020-00079-1
https://www.smolecule.com/products/s002102?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Studied
Variation
Tested

Impact on
Ertugliflozin (alone)
[1]

Impact on Ertugliflozin &
Metformin Combination [2]

Column
Temperature (±
2°C)

e.g., 28°C &
32°C

%RSD of peak area
and retention time < 2%

Maintained at 30 ± 2°C as part of
the standard method.

pH of Buffer (± 0.2
units)

Not explicitly

tested in [1]

Not Applicable Adjusted to pH 2.7 as a key

mobile phase parameter [2].

Different Column
Lots/Brands

Not explicitly

tested in [1]

Not Applicable Recommended as a best practice

for comprehensive robustness.

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during method development or execution.

Q1: We are observing peak tailing for Ertugliflozin. What could be the cause and how can we resolve

it?

Possible Cause 1: The mobile phase pH may not be optimal, leading to undesirable interactions with
residual silanols on the stationary phase.

Solution: Ensure the pH of the buffer is accurately prepared. A low-pH phosphate buffer (e.g.,
pH 2.7) helps protonate silanol groups and minimize interactions. Re-prepare the buffer and

mobile phase precisely [2].
Possible Cause 2: The column may be contaminated or degraded.

Solution: Flush the column according to the manufacturer's instructions. If the problem
persists, test the method on a new column from the same batch or a different brand with similar

C18 bonding to assess column robustness [2].

Q2: The retention time of Ertugliflozin is shifting during a sequence run. What should I check?

Possible Cause 1: Inconsistent mobile phase composition or column temperature.
Solution: Prepare the mobile phase fresh and ensure it is thoroughly degassed. Verify that the

column oven is maintaining a stable temperature (± 2°C) throughout the run, as temperature
fluctuations can directly affect retention [1] [2].

Possible Cause 2: A poorly buffered mobile phase, leading to pH drift.
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Solution: Double-check the accuracy of your buffer preparation. The concentration of ortho-

phosphoric acid (0.1%) is critical to maintain consistent pH and stable retention times [2].

Q3: How can I confirm that my method is specific for Ertugliflozin in the presence of degradation

products?

Solution: You must perform forced degradation studies (stress testing). Expose the drug substance
to various stress conditions like acid, base, oxidation, thermal, and photolytic stress. The method's

specificity is confirmed if the Ertugliflozin peak is well-separated from all degradation products and
the analyte peak shows homogeneity and purity, for example, by using a PDA detector [2].

Experimental Protocol: How to Conduct a Robustness
Study

The following diagram outlines the systematic workflow for planning and executing a robustness test for an

HPLC method.
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Define Robustness Parameters

Select Key Parameters
(e.g., Flow Rate, 

Organic Ratio, pH)

Define Variation Ranges
(based on ICH guidelines
and method sensitivity)

Design Experimental Set
(vary one parameter at a time)

Execute HPLC Runs
for each condition

Record System Suitability
(Retention Time, Tailing Factor,

Theoretical Plates, %RSD)

Analyze Data

Establish Method's
Tolerance Limits
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Step-by-Step Procedure:

Define Critical Parameters: Identify the chromatographic conditions most likely to affect method

performance. These typically include:

Flow rate of the mobile phase
Percentage of organic solvent (e.g., Acetonitrile) in the mobile phase

pH of the aqueous buffer
Column temperature

Wavelength of detection [1] [2]

Set Variation Ranges: Define the small, deliberate changes you will test for each parameter. Common

ranges are derived from ICH guidelines and typical instrument variations, such as ± 0.1 mL/min for

flow rate or ± 2% for organic composition [1].

Design the Experiment: Use a "one-factor-at-a-time" (OFAT) approach. Perform the analysis using

the optimized method conditions, then repeat it by changing only one parameter at a time within the

predefined ranges.

Execute Chromatographic Runs: For each varied condition, inject a standard solution of the analyte

(e.g., Ertugliflozin at target concentration) typically in six replicates to assess precision [1].

Evaluate System Suitability: For each run, record critical system suitability parameters:

Retention Time (tᵣ): Monitor for shifts.

Theoretical Plates (N): A measure of column efficiency.
Tailing Factor (T): A measure of peak symmetry.

% Relative Standard Deviation (%RSD): For retention time and peak area of replicate
injections [1] [2].

Analyze Data and Set Limits: Compare the system suitability results from all varied conditions

against your predefined acceptance criteria (e.g., %RSD < 2.0%). The method is considered robust if

all results meet the criteria despite the introduced variations [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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